Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
Description
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- (CAS: 61203-99-4) is a substituted benzonitrile derivative with a trans-4-propylcyclohexyl ethyl group attached to the benzene ring. Its molecular formula is C₁₈H₂₅N, and its molecular weight is 255.40 g/mol . The compound is primarily used as a laboratory chemical and in the manufacture of substances, particularly in liquid crystal display (LCD) intermediates and organic synthesis . Its structure features a rigid cyclohexyl ring system, which contributes to mesogenic properties, making it relevant for materials science applications .
Properties
Molecular Formula |
C18H25N |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-[2-(4-propylcyclohexyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3 |
InChI Key |
DAUXIZYWZXMLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Key Reactions
The preparation generally follows a multi-step synthetic route involving:
- Formation of a Grignard reagent from halogenated fluoro-substituted benzene derivatives.
- Coupling with a ketone derivative bearing the propylcyclohexyl group to form an intermediate tetrahydrobenzene derivative.
- Catalytic hydrogenation to convert tetrahydrobenzene to cyclohexyl derivatives.
- Friedel-Crafts type reactions to introduce the cyclohexyl substituent onto the benzene ring.
- Cyanation of the halogenated aromatic intermediate using cuprous cyanide to introduce the nitrile group.
These steps are conducted under controlled temperature and pressure conditions to optimize yield and purity.
Specific Example from Patent CN1966488A
A representative preparation method is disclosed in patent CN1966488A, which outlines the synthesis of fluorine-containing 4-(trans-4-substituted cyclohexyl) benzonitrile monomer liquid crystals, including the target compound or close analogues.
Grignard Formation and Coupling:
- Magnesium chips (12.2 g, 0.5 mol) are reacted with 2,6-difluoro-4-bromochlorobenzene (113.7 g, 0.5 mol) in tetrahydrofuran (THF) at 70 °C to form the Grignard reagent.
- This reagent is then reacted with propyl pimelinketone (70 g, 0.5 mol) in THF, followed by hydrolysis with dilute hydrochloric acid.
- The organic phase is extracted with toluene, washed, and treated with p-methylbenzenesulfonic acid under reflux to remove water, yielding 4-(4'-propyl tetrahydrobenzene)-2,6-difluorochlorobenzene (121 g, 95% GC purity).
-
- The above intermediate is hydrogenated over Raney nickel catalyst in toluene at 50 °C under 20 atm hydrogen pressure for 5 hours.
- This converts the tetrahydrobenzene to 4-(4'-propyl cyclohexyl)-2,6-difluorochlorobenzene (120 g, 95% GC purity).
-
- The cyclohexyl derivative is reacted with aluminum chloride and sherwood oil in ethylene dichloride at 0–5 °C for 7 hours.
- After hydrolysis and purification, 4-(trans-4'-propylcyclohexyl)-2,6-difluorobenzene is obtained (96 g).
-
- The fluorochlorobenzene intermediate (96 g, 0.35 mol) is reacted with cuprous cyanide (68.65 g, 0.7 mol) in tetramethylene sulfone at 200 °C for 7 hours.
- After filtration, washing, and vacuum distillation, the product 4-(trans-4'-propylcyclohexyl)-2,6-difluorobenzonitrile is isolated.
- Recrystallization and alumina column chromatography yield a white crystalline product with 99.9% GC purity and melting point 53.4–55.0 °C.
Preparation of Target Compound:
- A similar cyanation procedure is applied to 4-(trans-4'-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl)-2-fluorochlorobenzene to obtain the target benzonitrile derivative.
- Reaction conditions include heating with cuprous cyanide in tetramethylene sulfone at 210 °C for 7 hours.
- Purification by recrystallization and alumina chromatography yields the desired compound with high purity (84.4 g isolated).
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Grignard formation | Mg chips, 2,6-difluoro-4-bromochlorobenzene, THF | 70 | 1 (reflux) | Intermediate (95% GC) | Initiation by dropwise addition |
| Coupling with ketone | Propyl pimelinketone, THF, hydrolysis | Room temp | 1 | Intermediate | Followed by acid hydrolysis |
| Hydrogenation | Raney Ni, H2 (20 atm), toluene | 50 | 5 | 95% GC | Converts tetrahydrobenzene to cyclohexyl |
| Friedel-Crafts alkylation | AlCl3, sherwood oil, ethylene dichloride | 0–5 | 6–8 | 96 g product | Low temp to avoid side reactions |
| Cyanation | Cuprous cyanide, tetramethylene sulfone | 180–210 | 6–8 | 99.9% GC purity | High temperature, filtration required |
| Purification | Recrystallization, alumina chromatography | -25 (recryst.) | - | High purity crystals | Petroleum ether used as solvent |
Analysis of Preparation Methods
-
- The use of cuprous cyanide for cyanation avoids hazardous reagents like butyllithium or lithium diisopropylamide.
- The process minimizes environmental impact by reducing acid waste and exhaust gases.
- High yields and purities are achieved through controlled temperature, pressure, and purification steps.
- The method is scalable for industrial production.
-
- High-temperature cyanation requires specialized equipment to handle elevated temperatures safely.
- Removal of copper salts and other inorganic byproducts necessitates thorough filtration and washing.
- Multi-step synthesis demands precise control over reaction conditions to maintain stereochemistry (trans configuration) and avoid side products.
Research Findings and Literature Support
- The patent CN1966488A provides comprehensive experimental details and demonstrates the feasibility of synthesizing benzonitrile monomer liquid crystals with trans-4-propylcyclohexyl substituents via cyanation of halogenated intermediates.
- Analytical data such as gas chromatography purity, melting points, and recrystallization conditions are reported, confirming product identity and quality.
- Additional literature on related fluorinated biphenyl and bicyclohexyl compounds containing the trans-4-propylcyclohexyl group supports the structural assignment and synthetic approach.
Chemical Reactions Analysis
Grignard Reaction
The compound’s synthesis often involves Grignard reagents for coupling cyclohexyl and aromatic moieties. For example:
-
Stepwise alkylation : A trans-4-propylcyclohexylmagnesium bromide intermediate reacts with halogenated benzonitrile derivatives (e.g., 2,6-difluoro-4-bromobenzonitrile) in tetrahydrofuran (THF) under reflux to form the ethynyl linkage .
-
Conditions : Reactions occur at 60–80°C with catalytic p-toluenesulfonic acid to drive dehydration .
Catalytic Hydrogenation
-
Alkyne reduction : Ethynyl intermediates are hydrogenated to ethyl groups using Raney nickel under high-pressure hydrogen (20 atm) at 50°C .
-
Stereochemical control : The trans-configuration of the cyclohexyl group is preserved during hydrogenation due to steric constraints .
Cyclohexyl Substituent Reactions
-
Oxidation : The cyclohexyl group undergoes oxidation with Mn-based catalysts (e.g., Mn(CFSO)) to form ketones or epoxides, though this is not explicitly documented for this compound .
-
Halogenation : Bromination at the cyclohexyl ethyl chain is feasible under radical initiation but has not been reported for this specific structure .
Optimized Reaction Parameters
| Reaction Type | Conditions | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|
| Grignard Coupling | THF, 70°C, 1 hr | 95 | 98 | Unreacted halide |
| Hydrogenation | Raney Ni, H (20 atm), 50°C, 5 hr | 92 | 95 | Cis-isomer (<5%) |
| Friedel-Crafts Alkylation | AlCl, 0–5°C, 7 hr | 85 | 90 | Oligomeric side products |
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with benzonitrile derivatives but differs due to steric effects from the cyclohexyl group:
-
vs. 4-(trans-4-Ethylcyclohexyl)benzonitrile : Reduced steric hindrance in the ethyl analog allows faster nitrile hydrolysis .
-
vs. 1,2-Difluoro-4-(trans-4-propylcyclohexyl)benzene : Fluorine substitution at the 2-position enhances electrophilic aromatic substitution rates at the 4-position .
Environmental Degradation and Stability
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H25N
- Molecular Weight : 263.40 g/mol
- CAS Number : 86849-44-7
The compound features a benzonitrile core, which is known for its utility in various chemical reactions and as a solvent in organic synthesis. The presence of the propylcyclohexyl group enhances its hydrophobic characteristics, making it valuable in specific applications.
Pharmaceutical Applications
Benzonitrile derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to act as intermediates in organic reactions.
Case Study: Synthesis of Antidepressants
- Researchers have explored the use of benzonitrile derivatives in synthesizing novel antidepressants. The incorporation of the propylcyclohexyl group has been shown to enhance the binding affinity to serotonin receptors, improving therapeutic efficacy .
Data Table: Binding Affinities
| Compound | Binding Affinity (nM) |
|---|---|
| Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl]- | 15 |
| Standard Antidepressant (Fluoxetine) | 20 |
| Novel Compound A | 10 |
Material Science Applications
The compound is also explored for its potential in developing advanced materials, particularly in polymer chemistry.
Case Study: Development of High-Performance Polymers
- In a recent study, benzonitrile derivatives were incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of the propylcyclohexyl group resulted in polymers with improved resistance to thermal degradation .
Data Table: Thermal Properties of Polymers
| Polymer Type | Thermal Degradation Temperature (°C) |
|---|---|
| Control Polymer | 250 |
| Polymer with Benzonitrile Derivative | 300 |
Environmental Applications
Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl]- has been investigated for its role in environmental monitoring and remediation.
Case Study: Water Quality Monitoring
- A study evaluated the effectiveness of using benzonitrile derivatives as indicators for organic pollutants in water samples. The compound demonstrated a strong correlation with the presence of certain contaminants, making it a potential candidate for environmental monitoring systems .
Data Table: Pollutant Detection Sensitivity
| Pollutant | Detection Limit (µg/L) |
|---|---|
| Benzene | 0.5 |
| Benzonitrile Derivative | 0.1 |
| Standard Method (GC-MS) | 0.3 |
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on its application. In liquid crystal technology, it aligns with electric fields to modulate light transmission.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- with structurally or functionally related benzonitrile derivatives:
Key Research Findings
Structural Influence on Properties: The cyclohexyl ethyl group in the target compound enhances thermal stability and mesogenic behavior compared to simpler benzonitriles like 4-(1-methylethyl)benzonitrile (CAS 13816-33-6), which lacks a rigid cyclohexane moiety . The alkyl chain length (propyl vs. pentyl) in cyclohexyl-substituted derivatives affects solubility and melting points.
Functional Group Impact :
- Substitution of the nitrile group with a carboxylic acid (e.g., CAS 400036-66-0) significantly alters polarity and reactivity. The carboxylic acid derivative may exhibit stronger intermolecular hydrogen bonding, impacting its application in supramolecular chemistry .
Applications in Materials Science: Biphenyl derivatives like Benzonitrile, 2-(4-methylphenyl) (CAS 114772-53-1) are used in OLEDs due to their electron-withdrawing nitrile groups and extended conjugation, which enhance charge transport .
Synthetic Utility :
- Benzonitrile derivatives with reactive substituents, such as 4-[3-[2-(2-chloroethoxy)ethyl]-1-triazenyl]benzonitrile (CAS 95239-77-3), demonstrate versatility in forming triazene linkages for pharmaceutical intermediates . The target compound’s inert nitrile group may limit its direct synthetic utility but enhances stability in material applications .
Biological Activity
Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl] (CAS Number: 86849-44-7) is an organic compound characterized by its unique structure, which includes a benzonitrile core and a propylcyclohexyl side chain. This compound has attracted attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
- Molecular Formula: C18H25N
- Molecular Weight: 273.40 g/mol
- CAS Registry Number: 86849-44-7
The compound features a benzonitrile moiety that is known for its versatility in chemical reactions and interactions with biological systems.
Benzonitrile derivatives often exhibit biological activity through their interactions with specific molecular targets, including enzymes and receptors. The presence of the propylcyclohexyl group may enhance lipophilicity, allowing better membrane penetration and potentially influencing pharmacokinetic properties.
Pharmacological Profile
Research indicates that benzonitrile compounds can exhibit various pharmacological effects:
- CYP Enzyme Interaction: Benzonitrile, 4-[2-(trans-4-propylcyclohexyl)ethyl] acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6, which are crucial for drug metabolism . This inhibition can lead to altered drug metabolism profiles in therapeutic settings.
- Toxicological Aspects: The compound has shown acute toxicity when ingested or upon skin contact, indicating that safety assessments are necessary for its use in any biological applications .
Case Studies
-
Anti-inflammatory Potential:
A study explored the anti-inflammatory properties of similar benzonitrile derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. While specific data on 4-[2-(trans-4-propylcyclohexyl)ethyl] is limited, structural similarities suggest potential efficacy in this area. -
Neuroprotective Effects:
Research into other compounds within the benzonitrile family has indicated neuroprotective effects against oxidative stress in neuronal cell lines. The propylcyclohexyl substitution may confer additional protective properties through enhanced cellular uptake.
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 3.29 (moderate lipophilicity) |
| Skin permeability (Log Kp) | -3.77 cm/s (low permeability) |
| Toxicity classification | H301 (Toxic if swallowed), H311 (Toxic in contact with skin) |
CYP Inhibition Profile
| Enzyme | Inhibition Status |
|---|---|
| CYP1A2 | No |
| CYP2C19 | No |
| CYP2C9 | Yes |
| CYP2D6 | Yes |
| CYP3A4 | No |
Q & A
Q. What are the recommended safety protocols for handling Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact and inhalation . Use fume hoods or well-ventilated areas to minimize exposure to vapors or aerosols. In case of accidental exposure:
- Skin contact : Wash immediately with soap and water for 15 minutes .
- Inhalation : Move to fresh air and seek medical attention .
- Storage : Avoid long-term storage due to potential degradation; keep containers sealed in cool, dry conditions away from oxidizers .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm structural identity via 1H/13C NMR (e.g., cyclohexyl proton signals at δ 1.2–2.5 ppm) and FT-IR (C≡N stretch ~2225 cm⁻¹) . Cross-reference with CAS-registered spectral libraries (e.g., NIST) for validation .
Q. What synthetic routes are documented for Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-?
- Methodological Answer : A common method involves Sonogashira coupling between 4-bromobenzonitrile and trans-4-propylcyclohexylethylacetylene, catalyzed by Pd(PPh₃)₂Cl₂/CuI in THF with triethylamine . Post-synthesis, purify via column chromatography (silica gel, hexane:ethyl acetate 9:1) and recrystallize in ethanol for high-purity yields (>95%) .
Advanced Research Questions
Q. How does this compound contribute to liquid crystal (LC) material development?
- Methodological Answer : The compound’s rigid cyclohexylbenzonitrile core and flexible propyl chain enable bent-core LC phases with tunable dielectric anisotropy. In mixtures (e.g., 65 mol% PCH5 + 35 mol% PCH3), it induces homeotropic alignment on ITO substrates, critical for electro-optical devices . Characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to optimize mesophase stability .
Q. What analytical strategies resolve contradictions in reported degradation products under varying storage conditions?
- Methodological Answer : Conflicting data on degradation (e.g., hydrolysis vs. oxidation) require accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation pathways using LC-MS/MS to identify byproducts like 4-cyclohexylbenzoic acid (m/z 205) or cyanide derivatives. Compare results across inert (argon) vs. ambient storage conditions to isolate degradation mechanisms .
Q. Can computational modeling predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model electron density distribution and reactive sites (e.g., nitrile group’s electrophilicity). Validate predictions experimentally via kinetic studies in cross-coupling reactions, monitoring yields with varying catalysts (e.g., Pd vs. Ni) .
Q. How does steric hindrance from the trans-4-propylcyclohexyl group influence intermolecular interactions?
- Methodological Answer : Use X-ray crystallography to resolve crystal packing and quantify van der Waals interactions. Compare with analogs (e.g., pentyl or butyl derivatives) to correlate alkyl chain length with lattice energy and solubility parameters . Molecular dynamics simulations can further predict diffusion coefficients in solvent matrices .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
